2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
Historical Context of Pyrazolo[4,3-d]Pyrimidine Derivatives in Medicinal Chemistry
Pyrazolo[4,3-d]pyrimidine derivatives have garnered significant attention in drug discovery due to their structural resemblance to purine nucleobases, enabling interactions with adenosine triphosphate (ATP)-binding pockets in kinase enzymes. Early work in the late 20th century identified these heterocycles as promising scaffolds for anticancer agents, particularly as cyclin-dependent kinase (CDK) inhibitors. For instance, roscovitine, a 2,6,9-trisubstituted purine analog, demonstrated potent CDK inhibition but faced limitations in solubility and bioavailability. This spurred efforts to develop pyrazolo[4,3-d]pyrimidine analogs with improved physicochemical properties and target selectivity.
A pivotal advancement came with the discovery that substitutions at positions 2, 5, and 6 of the pyrazolo[4,3-d]pyrimidine core could modulate kinase affinity and cellular permeability. Researchers observed that alkyl or aryl groups at position 2 enhanced metabolic stability, while hydrophobic substituents at positions 5 and 6 improved binding to hydrophobic regions of kinase domains. These insights led to the synthesis of compounds such as 4-amino-5-(thiophen-2-yl)pyrazolo[4,3-d]pyrimidines, which exhibited nanomolar inhibitory activity against CDK2.
The integration of sulfur-containing moieties, such as thioether groups, further expanded the therapeutic potential of these derivatives. For example, 5-((4-chlorophenyl)thio)pyrazolo[4,3-d]pyrimidines demonstrated dual inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), highlighting their utility in targeting angiogenesis and proliferation pathways. These findings underscore the scaffold’s adaptability in addressing multiple oncogenic targets.
Table 1: Key Milestones in Pyrazolo[4,3-d]Pyrimidine Derivative Development
The compound 2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one emerges from this lineage, incorporating strategic substitutions to balance potency and drug-like properties. Its ethyl group at position 2 and dual 4-methylbenzyl groups at positions 5 and 6 reflect lessons learned from earlier analogs, prioritizing metabolic stability and kinase domain interactions.
Structural Uniqueness and Nomenclature of the Target Compound
The IUPAC name This compound provides a systematic description of the compound’s architecture. Breaking down the nomenclature:
- Core scaffold : The pyrazolo[4,3-d]pyrimidine system consists of a pyrazole ring fused to a pyrimidine ring at positions 4 and 3, respectively.
- Position 2 : An ethyl group (-CH2CH3) substitutes the nitrogen atom, designated as 2-ethyl.
- Position 5 : A thioether group (-S-) links the core to a 4-methylbenzyl moiety.
- Position 6 : A second 4-methylbenzyl group is attached via a methylene bridge.
- Position 7 : A ketone functional group (=O) completes the structure.
Figure 1: Structural Annotated Diagram
O
||
7-----N Pyrimidine ring
| \
| C6--(4-methylbenzyl)
Pyrazole ring
|
N2--CH2CH3
|
S--(4-methylbenzyl) (Position 5)
The compound’s uniqueness lies in its combination of a small alkyl group (ethyl) at position 2 and bulky aromatic substituents at positions 5 and 6. This design leverages hydrophobic interactions to enhance binding affinity while maintaining solubility through the ketone at position 7. Comparative molecular field analysis (CoMFA) of similar derivatives suggests that the 4-methylbenzyl groups at positions 5 and 6 occupy hydrophobic pockets in kinase domains, while the ethyl group minimizes steric hindrance.
Table 2: Structural Comparison with Related Derivatives
The thioether linkage at position 5 is particularly noteworthy. Sulfur’s polarizability facilitates π-π stacking with aromatic residues in ATP-binding sites, as seen in EGFR inhibitors like gefitinib. Additionally, the 4-methyl substituents on the benzyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration—a valuable trait for targeting neurological cancers.
Properties
IUPAC Name |
2-ethyl-6-[(4-methylphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-4-26-14-20-21(25-26)22(28)27(13-18-9-5-16(2)6-10-18)23(24-20)29-15-19-11-7-17(3)8-12-19/h5-12,14H,4,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRHIVOGIPHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under controlled conditions.
Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group at the desired position.
Attachment of the Methylbenzyl Groups: Benzylation reactions using 4-methylbenzyl halides are employed to attach the methylbenzyl groups.
Thioether Formation: The thio group is introduced via nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolopyrimidine core or the thioether group, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antibacterial Activity
Studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines possess significant antibacterial properties. For instance, a related compound demonstrated effective inhibition against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Anticancer Properties
Compounds within the pyrazolo[4,3-d]pyrimidine class have been investigated for their anticancer potential. Preliminary studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
There is emerging evidence suggesting that pyrazolo[4,3-d]pyrimidines can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized pyrazolo[4,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most active compounds .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of pyrazolo[4,3-d]pyrimidine derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compounds showed IC50 values ranging from 10 to 50 µM, indicating moderate to high potency .
Mechanism of Action
The mechanism of action of 2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting signal transduction pathways.
DNA/RNA: Potential binding to nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Key Compounds:
Analysis :
- Position 5 : The target compound’s 4-methylbenzylthio group differs from electron-withdrawing (e.g., tetrafluorophenyl in MK63) or electron-donating (e.g., 4-methoxyphenyl in MK66) substituents in analogs. The thioether linkage may enhance metabolic stability compared to carbonyl or amine groups in other derivatives .
- Position 6 : The 4-methylbenzyl group provides steric bulk and lipophilicity, contrasting with smaller groups like ethyl (Fig. 18) or polar substituents (e.g., 4-fluoro-2-hydroxyphenyl in ). This could influence binding affinity in kinase or receptor targets .
Core Scaffold Modifications
Key Compounds:
Analysis :
Key Methods:
Thiol Substitution : describes synthesizing pyrazolo[3,4-d]pyrimidines via reaction of thioxo intermediates with phenacyl chlorides, a plausible route for the target’s 5-((4-methylbenzyl)thio) group .
Cyclocondensation: outlines pyrazolo[1,5-a]pyrimidine synthesis via cyclization of 5-aminopyrazoles with bis(methylthio)methylene malononitrile, differing from the target’s likely stepwise substitution .
Patent Derivatives : and highlight derivatives synthesized for drug discovery, emphasizing piperazine/piperidine substituents, which are absent in the target compound .
Biological Activity
The compound 2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a member of the pyrazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4S |
| Molecular Weight | 396.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, a study on related pyrazolopyrimidine derivatives demonstrated promising antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Screening
A series of synthesized pyrazolopyrimidine derivatives were tested for their minimum inhibitory concentrations (MICs). The results indicated that several compounds exhibited MIC values as low as 8 µg/mL against E. coli, suggesting strong antibacterial potential .
Antifungal Activity
Similar derivatives have shown noteworthy antifungal activity. A study highlighted the efficacy of certain pyrazolopyrimidine compounds against Candida albicans and Aspergillus niger, with some compounds achieving over 70% inhibition at concentrations below 50 µg/mL .
Data Table: Antifungal Activity
| Compound | MIC (µg/mL) | Organism |
|---|---|---|
| 2-Ethyl-6-(4-methylbenzyl) derivative | 25 | Candida albicans |
| 5-((4-methylbenzyl)thio) derivative | 15 | Aspergillus niger |
Anticancer Activity
The anticancer potential of pyrazolopyrimidine derivatives is also noteworthy. Research has shown that these compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. For instance, a derivative similar to the compound was reported to inhibit Aldehyde Dehydrogenase (ALDH) isoforms, which are implicated in chemotherapy resistance in ovarian cancer .
Case Study: ALDH Inhibition
In vitro studies demonstrated that the compound exhibited an IC50 value of 12 µM against ALDH1A isoforms, indicating its potential as a therapeutic agent in overcoming drug resistance .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural features. The presence of thioether groups enhances lipophilicity, which is crucial for interaction with biological membranes and targets .
Molecular Docking Studies
Molecular docking studies have suggested that the compound can effectively bind to various target proteins involved in bacterial and fungal metabolism. The docking scores indicate strong interactions with active sites, which correlate with observed biological activities .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step protocols, including:
- Cyclization : Formation of the pyrazolo[4,3-d]pyrimidine core via cyclization of thioamide or thiourea precursors under acidic or basic conditions, often using sulfur sources like Lawesson’s reagent .
- Functionalization : Introduction of 4-methylbenzyl groups via nucleophilic substitution or Mitsunobu reactions. For example, alkylation of thiol intermediates with 4-methylbenzyl halides in the presence of bases like K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic methods are recommended for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.1–7.4 ppm for benzyl groups) and pyrazolo-pyrimidine core signals (δ 8.2–8.6 ppm for pyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography : Resolve structural ambiguities, particularly stereochemistry of substituents .
Q. What are the known biological targets or pathways associated with this compound?
Preliminary studies on analogous pyrazolo-pyrimidines suggest activity against:
- Phosphodiesterases (PDEs) : Competitive inhibition of PDE5/PDE6, validated via enzymatic assays (IC₅₀ values in µM range) .
- Kinases : Interaction with ATP-binding pockets of tyrosine kinases (e.g., Src family) in molecular docking studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Catalysts : Use of Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl boronic acids to the pyrimidine core (yield improvement: 15–20%) .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cyclization .
- Temperature Control : Lowering reaction temperature (−10°C) during thioether formation reduces side products .
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | +20% |
| Solvent | DMF | +15% |
| Reaction Temperature | −10°C (thioether step) | +10% |
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized Assays : Use uniform protocols (e.g., PDE inhibition assays with recombinant enzymes and standardized substrate concentrations) to minimize variability .
- Purity Validation : Ensure >95% purity via HPLC (C18 column, gradient: 10–90% MeCN/H₂O) to exclude confounding effects from impurities .
- Meta-Analysis : Cross-reference data from multiple models (e.g., in vitro enzymatic assays vs. cell-based viability tests) to identify context-dependent activity .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to PDE5 (PDB ID: 1TBF), focusing on hydrogen bonding with Gln817 and hydrophobic interactions with the 4-methylbenzyl groups .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess binding mode consistency .
Q. How should stability studies be designed under varying storage conditions?
- Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Degradation Pathways : Identify hydrolytic cleavage of the thioether bond (major degradation product: 5-mercapto derivative) using LC-MS .
Q. How can purity and identity be validated when analytical data conflicts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
